molecular formula C19H30N2O2 B10794565 3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine

3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine

Cat. No.: B10794565
M. Wt: 318.5 g/mol
InChI Key: YRAPYXYTEMMURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine is a complex organic compound that features a unique structure combining a benzo[b][1,4]dioxepin ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine typically involves multiple steps. One common method involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with a suitable aldehyde, followed by reductive amination to introduce the cyclopentylethylamino group. The reaction conditions often require the use of catalysts such as palladium on carbon and hydrogen gas for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.

    N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine: A structurally similar compound with different substituents.

Uniqueness

The uniqueness of 3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine lies in its combination of a benzo[b][1,4]dioxepin ring with a cyclopentylethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

3-[(2-cyclopentylethylamino)methyl]-N,N-dimethyl-2,4-dihydro-1,5-benzodioxepin-3-amine

InChI

InChI=1S/C19H30N2O2/c1-21(2)19(13-20-12-11-16-7-3-4-8-16)14-22-17-9-5-6-10-18(17)23-15-19/h5-6,9-10,16,20H,3-4,7-8,11-15H2,1-2H3

InChI Key

YRAPYXYTEMMURR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(COC2=CC=CC=C2OC1)CNCCC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.